Ethyl methyl disulfide Ethyl methyl disulfide Methyl ethyl disulfide, also known as 1-(methyldisulfanyl)ethane or 2, 3-dithiapentane, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. Within the cell, methyl ethyl disulfide is primarily located in the cytoplasm. Methyl ethyl disulfide exists in all eukaryotes, ranging from yeast to humans. Methyl ethyl disulfide is a sulfurous and truffle tasting compound that can be found in fruits, kohlrabi, and onion-family vegetables. This makes methyl ethyl disulfide a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 20333-39-5
VCID: VC2316138
InChI: InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3
SMILES: CCSSC
Molecular Formula: C3H8S2
Molecular Weight: 108.23 g/mol

Ethyl methyl disulfide

CAS No.: 20333-39-5

Cat. No.: VC2316138

Molecular Formula: C3H8S2

Molecular Weight: 108.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl methyl disulfide - 20333-39-5

Specification

CAS No. 20333-39-5
Molecular Formula C3H8S2
Molecular Weight 108.23 g/mol
IUPAC Name (methyldisulfanyl)ethane
Standard InChI InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3
Standard InChI Key XLTBPTGNNLIKRW-UHFFFAOYSA-N
SMILES CCSSC
Canonical SMILES CCSSC

Introduction

Chemical Identity and Structure

Ethyl methyl disulfide, with the molecular formula C₃H₈S₂, is a dialkyldisulfide containing a disulfide group (R-SS-R') where R is a methyl group and R' is an ethyl group. The IUPAC name for this compound is (methyldisulfanyl)ethane. The chemical structure features two sulfur atoms forming a disulfide bridge between methyl and ethyl groups .

Nomenclature and Identification

The compound is known by several names and identifiers, which are summarized in Table 1:

ParameterValue
Common NameEthyl methyl disulfide
CAS Registry Number20333-39-5
IUPAC Name(methyldisulfanyl)ethane
Molecular FormulaC₃H₈S₂
Molecular Weight108.226 g/mol
Synonyms2,3-Dithiapentane, Methyl ethyl disulphide, 1-(Methyldisulfanyl)ethane
InChI KeyXLTBPTGNNLIKRW-UHFFFAOYSA-N
SMILESCCSSC

The chemical structure of ethyl methyl disulfide consists of an ethyl group (CH₃CH₂-) bonded to one sulfur atom, which is in turn bonded to another sulfur atom connected to a methyl group (CH₃-), forming the characteristic disulfide linkage .

Physical and Chemical Properties

Ethyl methyl disulfide possesses specific physical and chemical properties that influence its behavior in various environments and applications. These properties are critical for understanding its chemical reactivity, sensory characteristics, and potential uses.

Physical Properties

The key physical properties of ethyl methyl disulfide are presented in Table 2:

PropertyValue
Physical StateLiquid (at standard conditions)
Melting Point-105.91°C
Boiling Point137°C
Density1.0200 g/cm³
Refractive Index1.5325 (estimate)
LogP2.30
OdorSulfurous, truffle-like at 0.10% in propylene glycol
Odor TypeSulfurous

These physical attributes contribute to the compound's behavior in various chemical processes and formulations .

Natural Occurrence

Ethyl methyl disulfide occurs naturally in various food sources, particularly those rich in sulfur compounds. Its presence contributes to the distinctive flavors and aromas of these foods.

Distribution in Food Sources

The compound has been detected in several food sources, with varying concentrations:

Food SourceRelative ConcentrationNotes
Kohlrabi (Brassica oleracea var. gongylodes)HighestPrimary natural source
Garden Onions (Allium cepa)DetectedNot quantified
Green OnionsDetectedNot quantified
Cabbages (Brassica oleracea var. capitata)DetectedNot quantified
Welsh Onions (Allium fistulosum)DetectedNot quantified
Fruits (various)DetectedNot quantified
Durian (Durio zibethinus)DetectedNot quantified

The compound's presence in these foods suggests it could potentially serve as a biomarker for their consumption .

Role in Food Chemistry

In foods, particularly those from the Allium genus (onions, garlic) and Brassica family (cabbage, kohlrabi), ethyl methyl disulfide contributes to the characteristic sulfurous aroma. The compound is formed through enzymatic and chemical reactions that occur when these vegetables are cut, crushed, or cooked, resulting in the release of various sulfur-containing compounds .

Synthesis and Production Methods

Ethyl methyl disulfide can be synthesized through various methods, both from natural precursors and through controlled chemical reactions.

Photochemical Synthesis

One method for producing ethyl methyl disulfide involves the photolysis of methyl disulfide and ethyl disulfide mixtures. The gas phase photolysis of these compounds, studied at 25°C and wavelengths between 2300-2800 Å, yields methyl ethyl disulfide as a predominant product when the compounds are co-photolyzed .

The reaction proceeds through the formation of thiyl radicals, which recombine to form various disulfides. The co-photolysis specifically yields methyl ethyl disulfide through the following chain step:

R'S + RSSR → R'SSR + RS

This reaction leads to a photochemical equilibrium, with ethyl methyl disulfide forming in appreciably larger yields during co-photolysis compared to the photolysis of the individual precursors .

Industrial Production

Industrial methods for producing methyl ethyl sulfide (a related compound) have been described in patents, which may provide insights into potential production methods for ethyl methyl disulfide. These methods involve:

  • Contacting dimethyl sulfide and diethyl sulfide with a catalyst in a fixed bed reactor

  • Mercaptan production systems that produce methyl mercaptan and dimethyl sulfide from methanol and H₂S, and ethyl mercaptan and diethyl sulfide from ethanol and H₂S

  • Subsequent reactions to form various sulfur compounds, including methyl ethyl sulfide

The conversion rates and yields for these processes have been documented, with conversion rates of diethyl sulfide ranging from 25.4% to 90.5% under various reaction conditions .

Chemical Reactivity

Ethyl methyl disulfide exhibits various chemical behaviors due to the reactivity of the disulfide bond and the adjacent carbon atoms. Understanding these reactions is critical for predicting its behavior in different environments.

Oxidation Reactions

While the search results primarily discuss the oxidation of methyl ethyl sulfide (a related but distinct compound) rather than ethyl methyl disulfide, this information may still provide insights into potential reaction pathways for ethyl methyl disulfide.

Studies on methyl ethyl sulfide oxidation show that at standard conditions (298 K and 1 atm pressure), the energetically favorable stable products include:

  • Acetaldehyde (CH₃CH=O)

  • Thioformaldehyde (CH₂=S)

  • Thio-acetaldehyde (CH₃CH=S)

  • Formaldehyde (CH₂=O)

The oxidation also produces reactive and unstable radicals such as CH₃S- =O, CH₃CH₂S- =O, CH₃S(=O)CCO- , and OH .

Thermodynamic Considerations

Thermodynamic analysis of the oxidation of methyl ethyl sulfide radicals provides insight into the energetically favorable reaction pathways. Three key thermodynamic quantities—Gibbs free energy change, standard enthalpy change, and standard entropy change—have been used to predict the spontaneous reaction pathways at standard conditions .

Applications and Uses

Ethyl methyl disulfide finds applications primarily in the food and flavor industry due to its distinctive aroma profile.

Food and Flavor Applications

The compound is used as a flavoring agent, particularly in:

  • Onion flavors

  • Garlic flavors

  • Soup flavors

  • Savory flavors

  • Meat flavors

  • Seafood flavors

Its inclusion in these applications leverages its sulfurous, truffle-like aroma to enhance the sensory profile of food products .

Regulatory Status

Ethyl methyl disulfide has been recognized by regulatory authorities for use in food applications:

  • It is listed in the FDA's Substances Added to Food (formerly EAFUS) inventory

  • It has been assigned the FDA UNII identifier 13370B0F26

  • It is registered in the EPA Substance Registry System as "Disulfide, ethyl methyl (20333-39-5)"

  • It has a FEMA (Flavor and Extract Manufacturers Association) number of 4040, indicating its approval for use as a flavoring substance

Hazard StatementPercentage of NotificationsDescription
H22433.3%Extremely flammable liquid and vapor
H22566.7%Highly flammable liquid and vapor
H30233.3%Harmful if swallowed
H315100%Causes skin irritation
H319100%Causes serious eye irritation
H33566.7%May cause respiratory irritation

These classifications are based on aggregated information from companies' notifications to the ECHA C&L Inventory .

Hazard Classes and Categories

The compound falls into several hazard classes and categories:

  • Flammable Liquid Category 1 (33.3%)

  • Flammable Liquid Category 2 (66.7%)

  • Acute Toxicity Category 4 (33.3%)

  • Skin Irritation Category 2 (100%)

  • Eye Irritation Category 2 (100%)

  • Specific Target Organ Toxicity - Single Exposure Category 3 (66.7%)

Appropriate precautions, including proper personal protective equipment and handling procedures, should be employed when working with this compound.

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